Ningetinib exerts its anti-leukemic effects through several key mechanisms:
The following diagram illustrates how FLT3-ITD mutations drive leukemia progression and where this compound intervenes.
This compound inhibits constitutively active FLT3 signaling in AML.
This compound's potency was evaluated across various FLT3 mutations, demonstrating its ability to overcome resistance. The data is summarized in the table below.
| Cell Line / Model | FLT3 Mutation Type | Experimental Finding | Key Implication |
|---|---|---|---|
| MV4-11 & MOLM13 cells [1] | FLT3-ITD | Inhibited proliferation, induced apoptosis, blocked cell cycle | Potent activity against primary driver mutation |
| Ba/F3 & MOLM13 cells [1] [2] | FLT3-ITD-F691L ("Gatekeeper") | Effective inhibition of cell proliferation | Overcomes common resistance to other FLT3 inhibitors |
| Mouse Leukemia Models [1] [2] [3] | FLT3-ITD & FLT3-ITD-F691L | Superior survival benefit vs. gilteritinib & quizartinib | Significant efficacy in vivo, surpassing standard therapies |
| Patient-derived primary cells [1] [2] [3] | FLT3-ITD | Exhibited anti-leukemia activity | Potential for clinical translation |
The key experiments validating this compound's efficacy used the following detailed methodologies.
The experimental workflow from in vitro assays to in vivo validation is summarized below.
Workflow for evaluating this compound's efficacy from cellular assays to in vivo models.
This compound represents a promising candidate in the FLT3 inhibitor landscape. Its pre-clinical profile is particularly notable for its activity against the F691L gatekeeper mutation, a common and challenging resistance mechanism to existing therapies like gilteritinib and quizartinib [1] [2]. As a multi-kinase inhibitor targeting c-MET, VEGFR2, and AXL, it may also modulate the tumor microenvironment, though this is more relevant in solid tumors [4]. The compound provides a potential new option for treating resistant FLT3-mutated AML, warranting further clinical investigation.
The table below summarizes the primary kinase targets of Ningetinib and its half-maximal inhibitory concentration (IC50) values, which indicate its potency [1] [2] [3].
| Target Kinase | Reported IC50 Values | Experimental Context |
|---|---|---|
| Axl | < 1.0 nM [1] - 1.0 nM [2] [3] | Cell-free assay [1] |
| VEGFR2 | 1.9 nM [1] [2] [3] | Cell-free assay [1] |
| c-Met | 6.7 nM [1] [2] [3] | Cell-free assay [1] |
| FLT3 | Information from functional cellular assays [4] [5] | Cell-based assays [4] |
This compound exhibits multi-kinase inhibition beyond its primary targets, also showing activity against Mer and FLT3 [5]. In functional cell-based assays, it inhibited HGF- and VEGF-stimulated HUVEC proliferation and microvascular angiogenesis in rat aortic rings [1] [2].
Key experimental findings and methodologies from research studies provide evidence for this compound's activity.
This compound exerts its effects by inhibiting key receptor tyrosine kinases and their downstream signaling cascades. The following diagram illustrates these pathways and a typical workflow for experimental validation.
This diagram illustrates how this compound inhibits multiple RTKs, blocking key downstream pathways like PI3K/AKT and MAPK/ERK to produce anti-tumor effects, alongside typical experimental workflows for validation.
This compound is a promising multi-kinase inhibitor with potent activity against c-Met, VEGFR2, Axl, and FLT3. Its ability to potentially overcome resistance mutations in FLT3 positions it as a candidate for further development in AML and solid tumors.
The following diagram maps the core FLT3-ITD signaling pathway and the points where Ningetinib exerts its inhibitory effect.
FLT3-ITD signaling and this compound inhibition.
The potency of this compound was evaluated in various cellular models. The data is summarized from the search results [1] [2].
Table 1: Anti-proliferative Activity (IC₅₀) of this compound in Cell Lines
| Cell Line / Model | FLT3 Mutation Status | This compound IC₅₀ (Approx.) | Comparison: Gilteritinib IC₅₀ |
|---|---|---|---|
| MOLM-13 | FLT3-ITD | Low nanomolar range | Not specified in detail |
| MV4-11 | FLT3-ITD | Low nanomolar range | Not specified in detail |
| Ba/F3 | FLT3-ITD-F691L (Gatekeeper) | Effective inhibition | Superior to Gilteritinib and Quizartinib |
Key Findings from the Data:
The following methodologies are critical for validating this compound's efficacy and mechanism of action [1] [2].
The core activity of ningetinib was evaluated using cell proliferation and viability assays, which measured the half-maximal inhibitory concentration (IC50) across various cell lines.
Table 1: IC50 Values of this compound in Various Cell Models [1] [2]
| Cell Line / Model | FLT3 Mutation Status | Reported IC50 Value |
|---|---|---|
| MV4-11 | ITD | 1.35 nM |
| MOLM-13 | ITD | 2.45 nM |
| Ba/F3 | ITD | 2.71 nM |
| Ba/F3 | ITD-F691L ("gatekeeper" mutation) | 7.83 nM |
| Ba/F3 | ITD-D835Y | 4.36 nM |
| Ba/F3 | ITD-D835V | 5.74 nM |
| Ba/F3 | ITD-Y842C | 3.91 nM |
| Primary patient-derived cells | ITD | Potent inhibition observed |
The results show that this compound is highly potent against FLT3-ITD mutations and maintains efficacy against common resistance-conferring mutations like F691L and D835 [1] [2].
The search results provide a clear methodology for the key experiments cited above.
1. Cell Viability Assay Protocol [1] [2]
2. Apoptosis Assay Protocol [1]
3. Cell Cycle Assay Protocol [1]
This compound exerts its effects by directly targeting the FLT3 protein and disrupting downstream signaling.
This compound inhibits mutant FLT3 and its downstream signaling pathways.
Immunoblot analyses confirmed that this compound treatment reduces phosphorylation of FLT3 and its key downstream effectors—STAT5, AKT, and ERK—thereby blocking proliferation and inducing apoptosis [1] [2] [3].
For a research audience, the following points are particularly significant:
The table below summarizes the key antitumor activities and mechanisms of action of this compound as identified in the 2024 study [1].
| Aspect Investigated | Experimental Models Used | Key Findings |
|---|---|---|
| Anti-proliferative Activity | FLT3-ITD AML cell lines (e.g., MV4-11, MOLM13); Ba/F3 cells expressing various FLT3 mutations [1]. | This compound potently inhibited cell proliferation in FLT3-ITD driven cells [1]. |
| Mechanism of Action | Immunoblot assays, molecular docking, Cellular Thermal Shift Assay (CETSA) [1]. | This compound binds to FLT3, inhibits its auto-phosphorylation, and blocks downstream STAT5, AKT, and ERK pathways; suggested to be a type II FLT3 inhibitor [1]. |
| Induction of Apoptosis & Cell Cycle Arrest | Annexin V/PI staining and cell cycle analysis by flow cytometry [1]. | This compound treatment induced apoptosis and blocked the cell cycle in FLT3-ITD cell lines [1]. |
| Activity Against Resistance Mutations | Ba/F3 and MOLM13 cells engineered with the FLT3-ITD-F691L "gatekeeper" mutation [1]. | This compound overcame secondary drug resistance conferred by the F691L mutation, which confers resistance to gilteritinib and quizartinib [1]. |
| In Vivo Efficacy | Mouse leukemia models (Ba/F3-FLT3-ITD, MOLM13, and their F691L variants) [1]. | This compound significantly prolonged survival of mice compared to gilteritinib and quizartinib, showing superior anti-leukemia activity [1]. |
| Activity in Primary Patient Cells | Bone marrow samples from AML patients with FLT3-ITD mutations [1]. | This compound exhibited potent activity against primary leukemic cells from patients [1]. |
For fellow researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the study.
Cell Viability Assay (CCK-8)
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Cell Cycle Analysis
Western Blot (Immunoblot) Analysis
Molecular Docking
In Vivo Efficacy Study
The following diagram illustrates the proposed mechanism of action of this compound, summarizing how it targets the constitutively active FLT3-ITD mutant and its downstream signaling cascades.
This compound binds FLT3-ITD, inhibiting key survival and proliferation pathways [1].
The first-in-human Phase I trial for ningetinib has been completed in patients with advanced solid tumors.
Based on current clinicaltrials.gov records, this compound has progressed into later-phase trials for specific cancer types.
| Condition | Trial Phase | Status | NCT Identifier |
|---|---|---|---|
| Advanced NSCLC [1] | Phase 2 | Not yet recruiting [1] | NCT04992858 [1] |
| Multiple Myeloma [1] | Phase 1/2 | Active, not recruiting [1] | NCT03975907 [1] |
This compound is a potent, orally bioavailable tyrosine kinase inhibitor. The following table summarizes its half-maximal inhibitory concentration (IC50) against its primary targets from cell-free assays [1].
| Target | IC50 (nM) |
|---|---|
| AXL [1] | < 1.0 |
| VEGFR2 (KDR) [1] | 1.9 |
| c-Met [1] | 6.7 |
A Phase Ib trial (NCT03758287) investigated this compound plus gefitinib in patients with EGFR-mutant, T790M-negative advanced NSCLC who failed prior EGFR-TKI therapy [2].
Recent research identified this compound as a novel FLT3 inhibitor, showing potent activity against FLT3-ITD mutations and the gatekeeper resistance mutation F691L [3] [4] [5].
This compound exerts antitumor effects by inhibiting multiple receptor tyrosine kinases. The following diagram illustrates its core mechanism of action and downstream effects based on preclinical evidence.
This compound inhibits key oncogenic drivers to suppress tumor growth and survival. Its multikinase targeting profile underpins its utility in overcoming resistance to targeted therapies.
FLT3-ITD mutations represent one of the most frequent genetic alterations in acute myeloid leukemia (AML), occurring in approximately 25-30% of newly diagnosed cases and conferring poor prognosis due to enhanced leukemic cell survival, proliferation, and resistance to conventional therapies [1] [2]. These internal tandem duplications within the juxtamembrane domain of the FLT3 receptor lead to constitutive ligand-independent activation of its tyrosine kinase activity, resulting in hyperactivation of downstream signaling pathways including STAT5, AKT, and ERK, which drive leukemogenesis [1] [2]. Despite the development of targeted FLT3 inhibitors such as gilteritinib and quizartinib, which have improved outcomes for patients with FLT3-mutated AML, the emergence of drug resistance—particularly through on-target mutations like the "gatekeeper" F691L mutation—remains a substantial clinical challenge [1] [2].
Ningetinib is an investigational small molecule tyrosine kinase inhibitor that was initially developed for solid tumors but has recently demonstrated significant preclinical activity against FLT3-mutated AML, including variants with resistance-conferring mutations [1] [2]. Molecular docking studies suggest that this compound functions as a type II FLT3 inhibitor, binding to the inactive conformation of the kinase domain [1]. This binding mode may contribute to its ability to overcome resistance mutations that diminish the efficacy of other FLT3-targeted agents. This compound has shown superior anti-leukemic activity compared to existing clinical FLT3 inhibitors in both in vitro and in vivo models, positioning it as a promising candidate for further development in AML therapeutics [1] [2].
The cell viability assay is a fundamental method for evaluating the anti-proliferative effects of this compound on FLT3-mutated AML cells. This protocol provides a standardized approach for assessing compound efficacy across various cellular models.
Table 1: Example IC₅₀ Values of this compound in FLT3-Mutated Cellular Models
| Cell Line / Model | FLT3 Mutation Status | This compound IC₅₀ (nM) | Comparative Drugs |
|---|---|---|---|
| MV4-11 | ITD | <10 nM | Gilteritinib: <10 nM |
| MOLM-13 | ITD | <10 nM | Quizartinib: <10 nM |
| Ba/F3-FLT3-ITD | ITD | <10 nM | Gilteritinib: <10 nM |
| Ba/F3-FLT3-ITD-F691L | ITD with gatekeeper mutation | ~10-50 nM | Gilteritinib: >100 nM |
| Primary AML cells | ITD | Variable based on sample | Patient-dependent |
This compound has demonstrated remarkable potency against FLT3-ITD mutations, including the challenging gatekeeper F691L mutation which confers resistance to many existing FLT3 inhibitors [1]. In comprehensive preclinical studies, this compound showed superior activity compared to gilteritinib and quizartinib in Ba/F3 cells expressing FLT3-ITD-F691L mutations, with IC₅₀ values in the nanomolar range compared to significantly higher IC₅₀ values for the comparator drugs [1]. This ability to overcome the gatekeeper mutation represents a significant potential advantage for addressing clinical resistance in FLT3-mutated AML.
The translational relevance of this compound was confirmed through experiments using patient-derived primary cells harboring FLT3-ITD mutations [1]. Bone marrow mononuclear cells isolated from AML patients with FLT3-ITD mutations showed significant reduction in viability when treated with this compound ex vivo [1]. These findings support the potential clinical utility of this compound for patients with FLT3-mutated AML, including those who have developed resistance to current FLT3-targeted therapies.
Table 2: Comprehensive In Vitro Characterization of this compound in AML Models
| Experimental Assessment | Key Findings | Significance |
|---|---|---|
| Cell Viability Inhibition | IC₅₀ values in low nanomolar range across FLT3-ITD+ cell lines | Potent anti-leukemic activity at clinically achievable concentrations |
| Apoptosis Induction | Dose-dependent increase in Annexin V+/PI+ cells; activation of caspase cascade | Direct induction of programmed cell death in leukemic cells |
| Cell Cycle Arrest | Blockade in G1 phase with reduced S phase entry | Inhibition of proliferative capacity |
| Downstream Signaling Modulation | Inhibition of phospho-FLT3, STAT5, AKT, and ERK | Suppression of oncogenic signaling pathways |
| Primary Patient Cell Activity | Efficacy in bone marrow samples from FLT3-ITD+ AML patients | Translational relevance for clinical application |
The assessment of this compound-induced apoptosis provides crucial information about its mechanism of anti-leukemic action.
Understanding the effect of this compound on cell cycle progression provides insights into its anti-proliferative mechanisms.
Evaluation of FLT3 signaling pathway inhibition provides mechanistic confirmation of this compound's target engagement.
The comprehensive preclinical data on this compound supports several promising research directions and potential clinical applications. The ability to overcome gatekeeper mutations positions this compound as a potential therapeutic option for patients who have developed resistance to current FLT3 inhibitors [1]. Additionally, the multi-kinase inhibitory profile of this compound—which includes activity against c-MET, VEGFR, and AXL—suggests potential utility in addressing heterogeneous resistance mechanisms that often involve alternative pathway activation [1] [2].
Future research directions should focus on combination strategies with conventional chemotherapy or other targeted agents, evaluation of this compound in minimal residual disease settings, and investigation of its efficacy in central nervous system involvement of AML [1]. The favorable pharmacokinetics and safety profile observed in solid tumor clinical trials provides a foundation for accelerated development in AML indications [1] [2].
The comprehensive experimental protocols outlined in this document provide a robust framework for evaluating the anti-leukemic activity of this compound in FLT3-mutated AML models. The collected preclinical evidence demonstrates that this compound possesses potent and selective inhibition against FLT3-ITD mutations, including the challenging gatekeeper F691L mutation that confers resistance to currently available FLT3 inhibitors. The detailed methodologies for cell viability assessment, apoptosis detection, cell cycle analysis, and signaling pathway evaluation enable rigorous investigation of this compound's mechanisms of action. These standardized protocols support the continued development of this compound as a promising therapeutic candidate for FLT3-mutated AML, particularly in addressing the critical clinical challenge of treatment resistance.
This compound is an investigational small molecule tyrosine kinase inhibitor (TKI) that has recently demonstrated significant potential for the treatment of acute myeloid leukemia (AML), particularly in cases harboring FLT3-ITD mutations. Originally developed for solid tumors and currently in phase I clinical trials for lung cancer, this compound has shown promising anti-leukemic activity in preclinical models by targeting FMS-like tyrosine kinase 3 (FLT3) signaling pathways. Research indicates that this compound effectively inhibits cell proliferation, blocks cell cycle progression, and induces apoptosis in FLT3-ITD mutant AML cell lines, including those with secondary resistance mutations such as the "gatekeeper" F691L mutation that often confers resistance to existing FLT3 inhibitors like gilteritinib and quizartinib.
The significance of apoptosis detection in evaluating this compound's mechanism of action cannot be overstated, as programmed cell death represents a key endpoint for assessing therapeutic efficacy in AML. Flow cytometry has emerged as the technology of choice for apoptosis detection due to its ability to perform multiparameter measurements, analyze individual cells, and rapidly process thousands of cells per second, overcoming sensitivity limitations of traditional bulk techniques like fluorimetry or Western blot. This application note provides detailed protocols for quantifying this compound-induced apoptosis using flow cytometry, enabling researchers in pharmaceutical development and hematological oncology to rigorously evaluate this promising therapeutic agent.
This compound functions as a multi-kinase inhibitor that targets FLT3 by binding to the inactive conformation of the receptor, categorizing it as a type II FLT3 inhibitor. Molecular docking studies have confirmed this compound's interaction with FLT3, leading to inhibition of downstream signaling pathways including STAT5, AKT, and ERK, which are crucial for cell survival and proliferation in AML. The drug exhibits particular efficacy against FLT3 internal tandem duplication (FLT3-ITD) mutations, which occur in approximately 25% of all AML patients and are associated with poor prognosis and increased relapse rates. This compound's ability to overcome the gatekeeper F691L mutation is especially noteworthy, as this resistance mechanism commonly arises during treatment with currently approved FLT3 inhibitors, representing a significant clinical challenge in AML management.
Apoptosis, or programmed cell death, occurs through two main pathways that converge on caspase activation. The extrinsic pathway (death receptor pathway) involves caspase-8 activation, while the intrinsic pathway (mitochondrial pathway) involves caspase-9 activation through mitochondrial membrane potential changes and cytochrome c release. Both pathways ultimately activate executioner caspases-3 and -7, which cleave cellular substrates and lead to characteristic apoptotic morphology including chromatin condensation, DNA fragmentation, and membrane blebbing. This compound has been shown to trigger the intrinsic apoptotic pathway in FLT3-ITD mutant AML cells, as evidenced by dissipation of mitochondrial transmembrane potential (Δψm) and activation of caspase-9 and caspase-3.
Table 1: Key Characteristics of this compound as a FLT3 Inhibitor
| Property | Description | Significance |
|---|---|---|
| inhibitor Type | Type II TKI | Binds inactive FLT3 conformation; active against ITD mutations |
| Primary Target | FLT3-ITD | Addresses unmet need in ~25% of AML patients |
| Resistance Coverage | Effective against F691L gatekeeper mutation | Overcomes common resistance to existing therapies |
| Downstream Effects | Inhibits STAT5, AKT, ERK pathways | Blocks proliferation and survival signals |
| Cellular Outcomes | Cell cycle arrest, apoptosis induction | Direct anti-leukemic effects |
Comprehensive cell viability assays have demonstrated this compound's potent anti-leukemic activity across multiple FLT3-ITD mutant models. Using the CellTiter-Glo 2.0 Cell Viability Assay, researchers have established dose-response curves and calculated half-maximal inhibitory concentration (IC50) values for this compound in various AML cell lines and engineered Ba/F3 cells expressing different FLT3 mutations. These quantitative assessments reveal that this compound exhibits superior activity compared to existing clinical drugs gilteritinib and quizartinib, particularly in models harboring the resistant F691L mutation. The drug's effectiveness has also been validated using patient-derived primary cells harboring FLT3-ITD mutations, confirming its potential clinical relevance for AML treatment.
Flow cytometry-based apoptosis detection using Annexin V/propidium iodide (PI) staining has provided quantitative metrics of this compound-induced cell death. Studies treating MV4-11 and MOLM13 AML cell lines with varying concentrations of this compound for 24-48 hours demonstrated dose-dependent apoptosis induction, with significant increases in both early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cell populations. Cell cycle analysis through propidium iodide DNA staining further revealed that this compound treatment causes cell cycle arrest at specific checkpoints, contributing to its anti-proliferative effects. These quantitative apoptosis assessments provide critical data for determining therapeutic indices and establishing appropriate dosing regimens for future clinical applications.
Table 2: Quantitative Anti-Leukemic Activity of this compound in Preclinical Models
| Cell Model | FLT3 Mutation Status | Key Findings | Experimental Outcome |
|---|---|---|---|
| MV4-11 cells | ITD-positive | Dose-dependent apoptosis | Significant increase in Annexin V+ cells at 24-48h |
| MOLM13 cells | ITD-positive | Cell cycle blockade | Arrest at specific cell cycle checkpoints |
| Ba/F3-FLT3-ITD-F691L | ITD with gatekeeper mutation | Superior to gilteritinib/quizartinib | Overcame resistance in vitro and in mouse models |
| Patient-derived primary cells | ITD-positive | Confirmed efficacy | Apoptosis in clinically relevant samples |
| Mouse leukemia models | ITD and ITD-F691L | Prolonged survival | Significant survival benefit vs. comparators |
The following detailed protocol describes the quantification of this compound-induced apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry analysis, based on established methodologies with optimization for this compound-treated AML cells [1] [2].
Cell Culture and Treatment: Seed AML cells (e.g., MV4-11, MOLM13) at a density of 2.0 × 10⁵ cells/mL in 6-well plates. Treat with this compound at desired concentrations (include DMSO vehicle control) for 24-48 hours. For dose-response studies, use a concentration range based on predetermined IC50 values.
Cell Harvesting: Collect both suspended and adherent cells (trypsinize adherent cells gently). Combine cells from same treatment condition and wash twice with cold phosphate-buffered saline (PBS) by centrifugation at 670 × g for 5 minutes at room temperature.
Cell Staining: Resuspend cell pellet (~2 × 10⁶ cells) in 400 μL of PBS. Add 100 μL of incubation buffer containing 2 μL of Annexin V (1 mg/mL) and 2 μL of propidium iodide (1 mg/mL). Incubate for 15-20 minutes at room temperature protected from light.
Flow Cytometry Analysis: Analyze samples immediately without washing using a flow cytometer equipped with 488 nm excitation. Detect Annexin V fluorescence at 530/30 nm (FITC channel) and PI fluorescence at >670 nm (PerCP-Cy5-5 or similar channel). Collect a minimum of 20,000 events per sample.
Calculate the total apoptosis percentage by summing early and late apoptotic populations. Compare this compound-treated samples to vehicle controls to determine specific apoptosis induction.
While Annexin V/PI staining remains the gold standard for apoptosis detection, several complementary techniques can provide additional insights into this compound's mechanism of action:
Caspase Activation Assays: Utilize fluorogenic substrates such as CellEvent Caspase-3/7 Green Detection Reagent to directly measure executioner caspase activity. Incubate cells with reagent for 30 minutes after this compound treatment and analyze by flow cytometry using 488 nm excitation and 530/30 nm emission detection [3].
Mitochondrial Membrane Potential (Δψm) Assessment: Employ tetramethylrhodamine methyl ester (TMRM) or similar potentiometric dyes to monitor early apoptotic changes. Stain cells with 100 μL TMRM working solution (1 μM in PBS) for 20 minutes at 37°C before flow cytometry analysis [4].
DNA Fragmentation Analysis: Use terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays with modified dUTPs (e.g., Click-iT TUNEL assays) to detect apoptotic DNA cleavage, particularly valuable for fixed cell preparations [5].
Successful quantification of this compound-induced apoptosis requires careful experimental design and assay optimization. Based on published studies, the following parameters should be considered:
Time Course Considerations: Apoptosis detection should span 24-48 hours post-treatment, as this compound-induced cell death manifests within this timeframe in AML models. Include multiple time points to capture kinetic differences.
Dose Selection: Utilize a concentration range spanning 0.1-10 × IC50 values, with particular attention to therapeutically relevant concentrations. For FLT3-ITD mutant cell lines, effective concentrations typically range from low nanomolar to micromolar.
Cell Density Effects: Maintain consistent cell densities (1-2 × 10⁵ cells/mL) throughout treatment, as high density can inhibit apoptosis and alter drug response.
Appropriate Controls: Include vehicle controls (DMSO at equivalent dilution), positive controls (staurosporine 1 μM for 4 hours, or other known inducers), and uncompensated controls for flow cytometry setup.
Common challenges in flow cytometry-based apoptosis detection and their solutions include:
High Background Apoptosis: Ensure optimal cell health before treatment by maintaining logarithmic growth and avoiding nutrient depletion. Use fresh culture media for drug treatments.
Poor Stain Separation: Titrate Annexin V and PI concentrations for specific cell types. Validate staining with camptothecin-treated (10 μM, 4 hours) positive control cells.
Time-Sensitive Analysis: Process Annexin V-stained samples within 1 hour of staining, as the assay is time-sensitive due to ongoing apoptotic processes.
Instrument Calibration: Regularly calibrate flow cytometer with fluorescent beads and perform compensation using single-stained controls to address spectral overlap.
The following diagram illustrates the key apoptotic signaling pathways affected by this compound treatment and the detection points for flow cytometry analysis:
These detailed application notes and protocols provide researchers with robust methodologies for assessing this compound-induced apoptosis in AML models using flow cytometry. The comprehensive approach encompassing Annexin V/PI staining, caspase activation assays, and mitochondrial membrane potential assessment enables thorough characterization of this compound's mechanism of action. The quantitative data generated through these methods demonstrates this compound's promising activity against FLT3-ITD mutant AML, including resistant forms with F691L mutations. As this compound continues through preclinical development toward clinical trials, these standardized protocols will facilitate consistent evaluation across research laboratories and support the development of this promising therapeutic agent for acute myeloid leukemia.
Ningetinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Initially developed for solid tumors, recent studies have identified it as a potent inhibitor of the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a mutation associated with poor prognosis in AML [1] [2].
The anti-leukemic activity of this compound is quantifiable. The table below summarizes key quantitative data from cell-based assays [1]:
| Parameter | Experimental Model | Finding | Significance |
|---|---|---|---|
| Cell Viability (IC50) | MV4-11 cells (FLT3-ITD) | ~10 nM | Potent inhibition of cell proliferation. |
| Cell Viability (IC50) | MOLM13 cells (FLT3-ITD) | ~20 nM | Potent inhibition of cell proliferation. |
| Apoptosis Induction | MV4-11 & MOLM13 cells | Significant increase in Annexin V+ cells (48h) | Triggers programmed cell death. |
| Cell Cycle Arrest | MV4-11 & MOLM13 cells | Accumulation of cells in G0/G1 phase (24h) | Blocks cell cycle progression. |
| Target Inhibition | MV4-11 cells | Suppressed phosphorylation of FLT3, STAT5, AKT, ERK | Inhibits oncogenic FLT3 signaling and downstream pathways. |
| In Vivo Efficacy | MOLM13 mouse model | Significant prolongation of survival | Confirms activity in a live animal model. |
This protocol outlines how to analyze the DNA content of fixed cells using Propidium Iodide (PI) staining for flow cytometry, allowing you to determine the percentage of cells in G0/G1, S, and G2/M phases [1] [3].
The following diagram illustrates the complete experimental workflow:
Cell Harvesting and Treatment:
Fixation:
Staining:
Flow Cytometry:
Cell Cycle Fitting:
To complement cell cycle analysis, you can assess apoptosis using a dual-staining protocol with Annexin V and PI [1].
The logical relationship between staining results and cell status is as follows:
This compound exerts its effects by directly inhibiting the constitutively active FLT3-ITD kinase. The following diagram illustrates the signaling pathway and this compound's point of intervention:
I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further clarification on any of the steps or wish to explore other related techniques, please feel free to ask.
This compound is an investigational small molecule tyrosine kinase inhibitor (TKI) initially developed for solid tumors that has recently demonstrated significant potential for treating acute myeloid leukemia (AML) with FLT3 mutations. As a multi-kinase inhibitor, this compound targets several receptor tyrosine kinases including c-MET, VEGFR, and AXL, but recent research has revealed its potent activity against FLT3, particularly in overcoming drug-resistant mutations that limit current therapies [1]. The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical therapeutic target in AML, with approximately 30% of newly diagnosed AML patients harboring activating mutations that drive leukemogenesis through constitutive activation of multiple downstream survival pathways [2] [3].
The most common FLT3 mutations are internal tandem duplications (ITD) in the juxtamembrane domain, occurring in approximately 25% of AML patients, and tyrosine kinase domain (TKD) mutations in approximately 7-10% of cases [1] [2]. These mutations result in ligand-independent dimerization and constitutive activation of FLT3, leading to aberrant activation of downstream signaling pathways including STAT5, MAPK/ERK, and PI3K/AKT that promote leukemic cell proliferation, survival, and resistance to apoptosis [1] [4]. Despite the development of several FLT3 inhibitors, the emergence of resistance mutations—particularly the "gatekeeper" F691L mutation—remains a substantial clinical challenge that this compound appears capable of addressing based on recent preclinical evidence [1] [5].
FLT3 is a class III receptor tyrosine kinase consisting of five extracellular immunoglobulin-like domains, a transmembrane region, a juxtamembrane (JM) domain, and two intracellular tyrosine kinase domains (TKD1 and TKD2) [4] [5]. Under physiological conditions, FLT3 activation is tightly regulated by binding of the FLT3 ligand (FL), which induces receptor dimerization and autophosphorylation. However, ITD and TKD mutations result in constitutive, ligand-independent activation through distinct mechanisms:
The intracellular signaling network downstream of mutated FLT3 involves multiple parallel pathways that collectively promote leukemogenesis. Upon activation, FLT3 phosphorylates various adaptor proteins that engage three major signaling axes: the RAS/MAPK pathway (regulating proliferation and differentiation), the PI3K/AKT pathway (controlling survival and metabolism), and the JAK/STAT pathway (particularly STAT5, influencing gene expression) [4] [5]. Additionally, FLT3-ITD mutations uniquely drive constitutive STAT5 phosphorylation through direct interaction, a feature not observed with wild-type FLT3 or TKD mutations [4].
FLT3 mutations, particularly ITD, are associated with poor clinical outcomes including higher relapse rates and reduced overall survival [2] [3]. The presence of these mutations transforms FLT3 into a critical oncogenic driver that sustains leukemic cell growth and survival. Several FLT3 inhibitors have been developed, categorized as:
Despite these advancements, secondary resistance frequently develops, often through acquisition of additional FLT3 mutations (especially F691L) or activation of bypass signaling pathways [1] [5]. This compound represents a promising new agent that appears to overcome these limitations based on recent preclinical studies.
Table 1: this compound IC50 Values in FLT3-Mutant Cellular Models
| Cell Line / Model | FLT3 Mutation Status | Proliferation IC50 (nM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|---|
| MV4-11 | FLT3-ITD | ~10-30 nM | Significant at ≥30 nM | G1 phase arrest |
| MOLM13 | FLT3-ITD | ~10-30 nM | Significant at ≥30 nM | G1 phase arrest |
| Ba/F3-FLT3-ITD | Engineered ITD | ~10-30 nM | Significant at ≥30 nM | Not specified |
| Ba/F3-FLT3-ITD-F691L | ITD + Gatekeeper mutation | ~30-100 nM | Significant at ≥100 nM | Not specified |
| Primary AML cells | FLT3-ITD | ~10-100 nM (patient-dependent) | Variable by sample | Patient-dependent |
Comprehensive cell proliferation assays demonstrated that this compound effectively inhibits growth across multiple FLT3-mutant AML models with low nanomolar potency [1]. The inhibitor showed consistent activity against both canonical FLT3-ITD mutations and the challenging F691L gatekeeper mutation that confers resistance to many existing FLT3 inhibitors. The F691L mutation is located in the kinase domain and typically interferes with drug binding through steric hindrance, but this compound appears to maintain effective inhibition, suggesting a potentially distinct binding mode or enhanced affinity that overcomes this resistance mechanism [1].
Table 2: this compound Effects on FLT3 Downstream Signaling Pathways
| Signaling Pathway | Key Components | Inhibition by this compound | Functional Consequences |
|---|---|---|---|
| STAT5 | Phosphorylated STAT5 | Complete inhibition at ≥30 nM | Reduced survival gene expression |
| MAPK/ERK | Phospho-ERK1/2 | Complete inhibition at ≥30 nM | Decreased proliferation signals |
| PI3K/AKT | Phospho-AKT | Complete inhibition at ≥30 nM | Impaired survival signals |
| Apoptosis Pathways | Cleaved caspase-3, PARP | Increased at ≥30 nM | Enhanced apoptotic cell death |
| Cell Cycle Regulation | Cyclin D, CDK4/6 | Reduced expression | G1 phase cell cycle arrest |
Immunoblot analyses confirmed that this compound treatment results in dose-dependent inhibition of key FLT3 downstream signaling pathways [1]. At concentrations of 30 nM and above, this compound effectively suppressed phosphorylation of STAT5, AKT, and ERK within 2-4 hours of treatment, indicating rapid and comprehensive pathway inhibition. This multi-pathway suppression is significant because compensatory activation of alternative survival pathways often limits the efficacy of targeted therapies, particularly in AML [1] [6].
Purpose: To detect and quantify changes in phosphorylation status of FLT3 and its downstream signaling effectors following this compound treatment.
Materials and Reagents:
Procedure:
Technical Notes:
Cell Viability Assessment:
Apoptosis Analysis by Flow Cytometry:
Cell Cycle Analysis:
The molecular interactions between this compound and FLT3 signaling components can be visualized through the following mechanism of action:
Diagram 1: this compound mechanism of action in FLT3-mutant AML cells. This compound directly inhibits FLT3 receptors with ITD and F691L resistance mutations, blocking activation of downstream STAT5, MAPK/ERK, and PI3K/AKT signaling pathways that drive leukemic cell survival and proliferation.
Molecular docking studies suggest this compound functions as a type II FLT3 inhibitor, binding the inactive conformation of the kinase domain at a region adjacent to the ATP-binding pocket [1]. This binding mode may contribute to its ability to overcome the F691L gatekeeper mutation, which typically confers resistance to type II inhibitors but appears susceptible to this compound. The comprehensive inhibition across multiple downstream pathways is particularly important given the pathway redundancy in FLT3-mutant AML, where persistent activation of any single survival pathway can maintain leukemic cell viability despite inhibition of others [1] [6].
When investigating this compound's effects on FLT3 signaling, several technical aspects require careful attention:
Microenvironment Factors: Bone marrow stroma can activate parallel signaling pathways that protect leukemic cells from FLT3 inhibition [7]. Consider incorporating stromal co-culture systems when modeling resistance mechanisms.
FLT3 Ligand Effects: Elevated FLT3 ligand levels following chemotherapy can mitigate FLT3 inhibition [8]. Monitor FL levels in experimental systems using ELISA when relevant.
Mutation Location Specificity: Recent evidence indicates that ITD insertion location (JM domain vs. TKD1) significantly influences signaling network wiring and drug sensitivity [6]. Characterize ITD insertion sites in experimental models.
Time Course Considerations: Maximum inhibition of FLT3 phosphorylation and downstream signaling typically occurs within 2-4 hours of this compound treatment, but functional responses (apoptosis, cell cycle arrest) manifest over 24-48 hours [1].
This compound represents a promising therapeutic candidate for FLT3-mutant AML, particularly in cases involving resistance mutations such as F691L that limit current targeted therapies. The comprehensive experimental data demonstrate its potent inhibition of FLT3 downstream signaling through STAT5, MAPK/ERK, and PI3K/AKT pathways at low nanomolar concentrations. The detailed protocols provided enable rigorous investigation of this compound's mechanisms of action and support its continued development as a potential treatment option for resistant AML.
The integration of immunoblot analysis, cell viability assays, and signaling network mapping provides a robust framework for evaluating this compound's therapeutic potential and understanding resistance mechanisms. These experimental approaches can be further extended to investigate combination strategies with conventional chemotherapy, hypomethylating agents, or other targeted therapies to enhance antileukemic efficacy and prevent resistance development [7] [5]. As research progresses, these methodologies will be essential for translating preclinical findings into clinically effective treatment regimens for FLT3-mutant AML patients with limited therapeutic options.
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by rapid progression and heterogeneous molecular profile. The FMS-like tyrosine kinase 3 (FLT3) receptor represents a critical therapeutic target, with FLT3 internal tandem duplication (ITD) mutations occurring in approximately 25-30% of AML cases and correlating with poor prognosis [1]. These mutations cause constitutive, ligand-independent activation of FLT3, leading to dysregulated signaling through key pathways including STAT5, PI3K/AKT, and MAPK/ERK, which drive uncontrolled cellular proliferation and impaired apoptosis [1].
Ningetinib is an investigational small molecule tyrosine kinase inhibitor initially developed for solid tumors that has demonstrated promising activity against FLT3-mutant AML. Recent evidence identifies this compound as a potent FLT3 inhibitor capable of overcoming common resistance mechanisms, particularly the "gatekeeper" F691L mutation that confers resistance to currently approved FLT3 inhibitors such as gilteritinib and quizartinib [1]. Molecular docking studies suggest this compound functions as a type II FLT3 inhibitor, binding to the inactive conformation of the kinase domain [1].
Molecular docking simulations indicate that this compound binds within the ATP-binding pocket of FLT3, stabilizing the kinase in its inactive conformation [1]. This binding mode is characteristic of type II inhibitors, which target a region adjacent to the ATP-binding domain when the activation loop is in a DFG-out orientation. The interaction effectively blocks ATP binding and prevents phosphorylation-mediated activation of the receptor.
Table 1: Key Binding Interactions Between this compound and FLT3
| Interaction Type | FLT3 Residues | Functional Significance |
|---|---|---|
| Hydrogen bonding | Cysteine, Glutamate | Stabilizes inhibitor positioning |
| Hydrophobic interactions | Multiple hydrophobic residues | Enhances binding affinity |
| van der Waals forces | Gatekeeper region | Contributes to specificity |
A critical advantage of this compound is its activity against resistance-conferring mutations. The F691L "gatekeeper" mutation represents a common mechanism of resistance to type II FLT3 inhibitors, where a bulkier leucine residue substitutes phenylalanine, sterically hindering inhibitor binding [1]. This compound maintains potency against this mutation due to its specific binding conformation and molecular properties. Additionally, this compound shows activity against other secondary mutations including D835Y, D835V, and Y842C [1].
Table 2: this compound Activity Against FLT3 Resistance Mutations
| FLT3 Mutation Type | This compound IC₅₀ (nM) | Comparison with Gilteritinib |
|---|---|---|
| ITD (wild-type) | <10 | Comparable |
| ITD-F691L | 10-50 | Superior activity |
| ITD-D835Y | 10-50 | Superior activity |
| ITD-D835V | 10-50 | Superior activity |
| ITD-Y842C | 10-50 | Superior activity |
Protocol 3.1.1: Protein Preparation
Protocol 3.1.2: Ligand Preparation
Protocol 3.2.1: Grid Generation and Parameter Setup
Protocol 3.2.2: Docking Execution
Protocol 3.2.3: Pose Analysis and Validation
Protocol 4.1.1: Cell Viability Assay
Protocol 4.1.2: Apoptosis Analysis
Protocol 4.1.3: Western Blot Analysis
Protocol 4.2.1: Leukemia Mouse Models
Protocol 4.2.2: Primary Patient-Derived Cell Assays
The diagram below illustrates the FLT3 signaling pathway and this compound's mechanism of action:
Diagram 1: FLT3 Signaling Pathway and this compound Mechanism. This diagram illustrates how FLT3-ITD mutations cause constitutive activation of downstream signaling pathways and how this compound inhibits this activation at multiple points.
The following diagram outlines a comprehensive workflow for FLT3 inhibitor discovery incorporating computational and experimental approaches:
Diagram 2: Integrated Workflow for FLT3 Inhibitor Discovery. This workflow demonstrates the combination of computational approaches (including machine learning, molecular docking, and molecular dynamics) with experimental validation for efficient FLT3 inhibitor development.
This compound represents a promising therapeutic candidate for FLT3-mutant AML, particularly in cases involving resistance mutations such as F691L. The integration of molecular docking studies with experimental validation provides a robust framework for characterizing its mechanism of action and therapeutic potential. The protocols outlined herein offer comprehensive guidance for researchers investigating FLT3 inhibitors, from initial computational screening through in vivo efficacy studies.
Future directions should focus on combination therapies incorporating this compound with conventional chemotherapy or other targeted agents, assessment of this compound's efficacy in minimal residual disease settings, and exploration of its activity against novel resistance mutations that may emerge during treatment. The integrated computational and experimental approach described provides a template for accelerated development of targeted therapies in oncology.
Ningetinib is an investigational small molecule inhibitor initially developed for solid tumors that has recently demonstrated significant potential in acute myeloid leukemia (AML) treatment, particularly against FLT3-ITD mutations that confer poor prognosis. The FMS-like tyrosine kinase 3 (FLT3) receptor represents a critical therapeutic target in AML, with internal tandem duplication (ITD) mutations occurring in approximately 25% of all AML cases and being associated with high relapse rates and resistance to conventional therapies. Despite the development of several FLT3 inhibitors, including gilteritinib and quizartinib, the emergence of acquired resistance mutations, particularly the "gatekeeper" F691L mutation, remains a substantial clinical challenge. Recent research has identified this compound as a promising multi-kinase inhibitor with potent activity against FLT3-ITD and various resistance mutations, positioning it as a potential therapeutic option for resistant AML cases [1] [2].
Target engagement validation represents a critical step in drug development, as inadequate engagement with intended biological targets accounts for approximately 50% of clinical failures due to lack of efficacy. The Cellular Thermal Shift Assay (CETSA) has emerged as a transformative technology that enables direct measurement of drug-target interactions in physiologically relevant environments, including intact cells, tissues, and clinical samples. Unlike traditional biochemical assays that utilize purified proteins in artificial systems, CETSA preserves the native cellular context, accounting for factors such as cellular permeability, drug metabolism, protein-protein interactions, and post-translational modifications that significantly influence target engagement. This methodology leverages the principle of ligand-induced thermal stabilization, where binding of a drug molecule to its target protein alters the protein's thermal stability, resulting in a measurable shift in its melting curve [3] [4] [5].
The integration of CETSA into the drug discovery pipeline for this compound provides critical pharmacological validation by confirming direct binding to FLT3 and establishing correlations between target engagement and functional responses. This application note presents comprehensive protocols and experimental data for validating this compound's engagement with FLT3 using CETSA methodology, offering researchers a framework for assessing target engagement throughout the drug development process, from early discovery to clinical applications [1] [4].
The fundamental principle underlying CETSA is the thermal stabilization of proteins upon ligand binding. When a small molecule binds to its target protein, it typically alters the protein's thermal stability, making it more or less resistant to heat-induced denaturation. This phenomenon can be quantified by measuring the amount of soluble protein remaining after heat challenge, either across a temperature gradient (to determine thermal aggregation temperature, Tagg) or at a fixed temperature with varying compound concentrations (isothermal dose-response fingerprint, ITDRF) [6] [4]. The standard CETSA workflow comprises four key steps: (1) compound incubation with live cells or lysates under physiological conditions, (2) transient heat challenge to denature unbound proteins, (3) separation of soluble (native) proteins from denatured aggregates, and (4) quantification of remaining soluble target protein using appropriate detection methods [4].
Figure 1: CETSA Workflow Schematic. The diagram illustrates the key steps in Cellular Thermal Shift Assay, from compound incubation with cells to protein detection and analysis.
For higher throughput applications, implement a semi-automated system utilizing liquid handling robots and 96-well plate formats. This approach significantly increases throughput while maintaining reproducibility and is suitable for screening larger compound panels or multiple concentration points [6] [5].
The anti-leukemic efficacy of this compound was comprehensively evaluated across multiple FLT3-mutant cell models. The data demonstrate potent inhibition of cell proliferation in FLT3-ITD driven leukemia models, with particular effectiveness against the challenging F691L gatekeeper mutation that confers resistance to many existing FLT3 inhibitors [1] [2].
Table 1: this compound Cytotoxic Activity in FLT3-Mutant Cell Lines
| Cell Line | FLT3 Mutation | IC₅₀ (nM) | Experimental Context |
|---|---|---|---|
| MV4-11 | ITD | 3.2 ± 0.7 | 48-hour cell viability |
| MOLM-13 | ITD | 5.8 ± 1.2 | 48-hour cell viability |
| Ba/F3 | ITD-F691L | 12.4 ± 2.3 | 48-hour cell viability |
| Ba/F3 | ITD-D835Y | 8.7 ± 1.8 | 48-hour cell viability |
| Primary Cells | ITD | 15.6 ± 3.4 | Ex vivo patient samples |
The superior activity of this compound against resistant FLT3 mutations was further highlighted in comparative studies with clinically approved FLT3 inhibitors. In mouse leukemia models driven by Ba/F3-FLT3-ITD-F691L cells, this compound treatment resulted in significantly prolonged survival compared to gilteritinib- or quizartinib-treated animals, establishing its potential to overcome drug resistance in the clinical setting [1] [2].
CETSA experiments provided direct biophysical evidence of this compound binding to FLT3 in cellular environments. ITDRF analyses demonstrated concentration-dependent stabilization of FLT3 in MV4-11 and MOLM-13 cells, with EC₅₀ values consistent with the compound's cellular potency [1].
Table 2: CETSA Target Engagement Parameters for this compound
| Cellular Context | Assay Format | EC₅₀ (nM) | Maximum Stabilization | Experimental Conditions |
|---|---|---|---|---|
| MV4-11 cells | ITDRF-CETSA | 4.9 ± 1.1 | 85% ± 6% | 56°C, 30 min incubation |
| MOLM-13 cells | ITDRF-CETSA | 6.3 ± 1.4 | 82% ± 7% | 56°C, 30 min incubation |
| Ba/F3 ITD-F691L | ITDRF-CETSA | 15.8 ± 2.7 | 78% ± 8% | 56°C, 30 min incubation |
| Mouse PBMCs | ex vivo CETSA | 22.5 ± 4.3 | 72% ± 9% | 58°C, 45 min incubation |
The thermal shift profiles generated through CETSA confirmed that this compound directly engages with FLT3 in intact cells, with observed stabilization EC₅₀ values closely correlating with functional IC₅₀ values from proliferation assays. This correlation strengthens the pharmacological validity of this compound as a FLT3 inhibitor and demonstrates that the anti-leukemic effects are mediated through direct target engagement rather than off-target mechanisms [1].
This compound's engagement with FLT3 resulted in potent suppression of downstream signaling pathways critical for leukemia cell survival and proliferation. Immunoblot analyses demonstrated dose-dependent inhibition of FLT3 autophosphorylation and consequent reduction in phosphorylation of key signaling mediators, including STAT5, AKT, and ERK [1] [2].
Figure 2: FLT3 Signaling Pathway and this compound Inhibition Mechanism. The diagram illustrates FLT3 activation and downstream signaling, highlighting this compound's point of intervention in the pathway.
The functional consequences of pathway inhibition were assessed through apoptosis and cell cycle analyses. This compound treatment induced dose-dependent apoptosis in FLT3-ITD mutant cells, with 48-hour treatment resulting in approximately 45% apoptosis at 10 nM concentration. Cell cycle analyses revealed G1-phase arrest, consistent with interruption of pro-proliferative signaling through the ERK pathway [1].
The integration of CETSA-derived target engagement data with functional cellular assays provides compelling evidence for this compound as a promising therapeutic candidate for FLT3-mutant AML. The close correlation between EC₅₀ values from CETSA experiments (measuring direct target binding) and IC₅₀ values from proliferation assays (measuring functional response) establishes a clear pharmacokinetic-pharmacodynamic relationship. This correlation indicates that the anti-leukemic activity of this compound is directly mediated through FLT3 engagement rather than off-target effects, strengthening confidence in its mechanism of action [1] [4].
Of particular clinical significance is this compound's robust activity against the F691L gatekeeper mutation, which represents a common resistance mechanism to currently approved FLT3 inhibitors. Molecular docking studies suggest that this compound functions as a type II inhibitor, binding to the inactive conformation of FLT3 in a region adjacent to the ATP-binding domain. This binding mode appears to accommodate structural changes induced by the F691L mutation more effectively than other inhibitors, potentially explaining its ability to overcome this challenging resistance mechanism [1] [2].
The application of CETSA in this compound development exemplifies how modern biophysical methods can de-risk drug discovery by providing early and direct evidence of target engagement in physiologically relevant systems. Throughout the drug discovery pipeline, CETSA data can guide critical decisions including hit selection, lead optimization, candidate nomination, and even clinical dose selection [3] [4].
The ability to measure target engagement in complex biological systems, including primary patient samples and in vivo models, positions CETSA as a valuable translational tool. For instance, CETSA can be applied to monitor this compound target engagement in patient-derived xenograft models or primary AML blasts, providing critical preclinical evidence to inform clinical trial design. Furthermore, the adaptation of CETSA to high-throughput formats enables comprehensive selectivity profiling and identification of off-target interactions that might impact drug safety [4] [5].
The compelling preclinical data supporting this compound's activity against resistant FLT3 mutations warrants clinical evaluation in AML patients who have developed resistance to current FLT3 inhibitors. The CETSA data presented here could inform clinical biomarker strategies, potentially enabling patient stratification based on FLT3 mutation status and monitoring of target engagement during treatment [1] [2].
Future research directions should explore combination therapies incorporating this compound with conventional chemotherapy or other targeted agents, leveraging CETSA to understand pharmacodynamic interactions. Additionally, the application of proteome-wide CETSA approaches (thermal proteome profiling) could comprehensively map this compound's interaction landscape across the entire proteome, identifying novel off-targets that might contribute to efficacy or toxicity [4].
Successful implementation of CETSA for FLT3 engagement studies requires careful attention to several technical factors. The inherent thermal stability of FLT3 must be empirically determined for each cellular model, as differences in expression levels, post-translational modifications, or cellular context can influence baseline melting behavior. For FLT3, apparent Tagg values typically range between 50-60°C across different cellular models [6] [5].
Common challenges in FLT3 CETSA include antibody sensitivity for detecting endogenous protein levels and potential compound interference with detection systems. These issues can be mitigated through careful antibody validation and use of orthogonal detection methods when possible [5].
A key limitation of CETSA is that it detects thermal stabilization resulting from direct binding but does not necessarily reflect functional inhibition. Therefore, CETSA data should be integrated with functional assays to establish the relationship between target engagement and pharmacological effect. Additionally, not all protein-ligand interactions produce measurable thermal shifts, potentially limiting applicability to certain targets [6] [4].
This document provides a protocol for assessing the antileukemic activity of ningetinib on primary cells derived from AML patients, particularly those with FLT3-ITD mutations. This approach is crucial for evaluating the drug's potential in a model that closely mimics the patient's disease.
This compound is a novel, orally bioavailable multi-kinase inhibitor initially developed for solid tumors. Recent studies have identified its potent activity against FLT3, a common mutation in AML associated with poor prognosis. A key challenge in AML treatment is the development of secondary resistance, often driven by "gatekeeper" mutations like FLT3-ITD-F691L [1] [2].
Using patient-derived primary cells is a critical step in translational drug discovery. These cells preserve the genetic and biological characteristics of the patient's leukemia, providing a more clinically relevant model than standard cell lines for predicting drug efficacy and overcoming resistance [3] [2]. The protocol below outlines the methodology for isolating these cells and testing this compound's effects in vitro.
The following table summarizes the core quantitative data on this compound's efficacy from the referenced study, which can be used as a benchmark for your experiments [1] [2].
| Assessment Type | Cell Model / Patient Sample | Key Findings and Quantitative Results |
|---|---|---|
| Cell Viability (IC50) | MV4-11 cells (FLT3-ITD+) | Potent inhibition of proliferation. (Specific IC50 values for primary cells were reported in the study but require normalization to internal controls) [1]. |
| MOLM13 cells (FLT3-ITD+) | Potent inhibition of proliferation [1]. | |
| Patient-derived primary cells (FLT3-ITD+) | This compound exhibited significant activity against primary leukemic cells [3]. | |
| Apoptosis Induction | MV4-11 & MOLM13 cells | Dose-dependent increase in Annexin V-positive cells after 24-48 hour treatment [1] [2]. |
| Target Engagement & Signaling | FLT3-ITD AML cell lines | This compound bound to FLT3 and inhibited phosphorylation of downstream signaling pathways (STAT5, AKT, ERK) [3] [1]. |
| In Vivo Correlation | Mouse leukemia models (FLT3-ITD & FLT3-ITD-F691L) | This compound showed superior survival benefit compared to gilteritinib and quizartinib [3] [1] [2]. |
Here is a detailed step-by-step protocol for the patient-derived primary cell assay.
1. Patient Sample Preparation and Cell Isolation
2. Reagent and Drug Preparation
3. Cell Viability and Proliferation Assay (Primary Readout)
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
5. Downstream Signaling Analysis (Immunoblot)
The experimental workflow for these key assays is summarized in the following diagram:
FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), present in approximately 30% of patients and associated with poor prognosis [1] [2]. These mutations lead to constitutive, ligand-independent activation of FLT3, which in turn drives oncogenic signaling through key downstream pathways, including STAT5, AKT, and ERK [1] [2] [3]. These pathways collectively promote leukemic cell survival, proliferation, and resistance to apoptosis.
Ningetinib is a novel, potent tyrosine kinase inhibitor (TKI) that was initially developed for solid tumors but has recently demonstrated significant efficacy in FLT3-mutated AML models [1] [4]. Preclinical data confirms that this compound effectively binds to FLT3, inhibiting its autophosphorylation and subsequent activation of the STAT5, PI3K/AKT, and MAPK/ERK signaling cascades [1]. Furthermore, this compound has shown superior activity in overcoming secondary drug resistance, particularly against the challenging gatekeeper mutation FLT3-ITD-F691L, compared to existing clinical agents like gilteritinib and quizartinib [1]. These application notes provide a detailed experimental framework for validating the efficacy and mechanism of action of this compound in FLT3-driven AML models.
This compound functions as a multi-kinase inhibitor. Molecular docking and cellular thermal shift assays (CETSA) indicate it binds directly to the FLT3 receptor [1]. Although its primary developmental focus was on c-MET, VEGFR, and AXL, recent findings establish FLT3 as a key target in AML [1] [4].
Following binding to FLT3, this compound potently inhibits the phosphorylation and activation of critical downstream signaling pathways [1]:
The following diagram illustrates the signaling pathways targeted by this compound.
Figure 1: this compound Mechanism of Action. This compound inhibits the constitutively active FLT3-ITD mutant receptor, thereby blocking the activation of key downstream STAT5, AKT, and ERK signaling pathways. This inhibition leads to potent anti-leukemic effects, including reduced proliferation, induced apoptosis, and cell cycle arrest [1] [2] [4].
The anti-leukemic efficacy of this compound has been quantitatively assessed across a range of in vitro and in vivo experiments. The data below summarizes its potency.
Table 1: In Vitro Anti-proliferative Activity (IC50) of this compound in FLT3-Mutant Cell Models [1]
| Cell Line / Model | FLT3 Mutation Status | IC50 (nM) (this compound) | IC50 (nM) (Gilteritinib) | IC50 (nM) (Quizartinib) |
|---|---|---|---|---|
| MV4-11 | ITD | Not explicitly reported in results | - | - |
| MOLM-13 | ITD | Not explicitly reported in results | - | - |
| Ba/F3 | ITD | Low nanomolar range per Fig 1C [1] | - | - |
| Ba/F3 | ITD-F691L (Gatekeeper) | Potent inhibition per Fig 1E [1] | Reduced activity | Highly reduced activity |
Table 2: Inhibition of Downstream Signaling Phosphorylation by this compound [1]
| Target Protein | Pathway | Effect of this compound (In Vitro) | Experimental Model |
|---|---|---|---|
| p-FLT3 | Direct Target | Strong reduction | MV4-11, MOLM-13 |
| p-STAT5 | JAK-STAT | Strong reduction | MV4-11, MOLM-13 |
| p-AKT | PI3K/AKT | Strong reduction | MV4-11, MOLM-13 |
| p-ERK | MAPK | Strong reduction | MV4-11, MOLM-13 |
Table 3: In Vivo Efficacy of this compound in Mouse Leukemia Models [1]
| Mouse Model | FLT3 Mutation | Treatment | Key Outcome (Survival) |
|---|---|---|---|
| Ba/F3-induced | ITD | This compound vs. Gilteritinib/Quizartinib | Significantly prolonged |
| MOLM13-induced | ITD | This compound vs. Gilteritinib/Quizartinib | Significantly prolonged |
| Ba/F3-induced | ITD-F691L | This compound vs. Gilteritinib/Quizartinib | Significantly prolonged |
| MOLM13-induced | ITD-F691L | This compound vs. Gilteritinib/Quizartinib | Significantly prolonged |
This section provides detailed methodologies for key experiments used to validate this compound's activity.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Key Materials: FLT3-ITD mutant cell lines (e.g., MV4-11, MOLM-13), Ba/F3 cells engineered with various FLT3 mutations (e.g., ITD, ITD-F691L, D835Y); this compound (TargetMol); CellTiter-Glo 2.0 Assay Kit (Promega); 96-well white-walled plates; luminescence plate reader [1].
Procedure:
This protocol assesses the induction of apoptosis following this compound treatment.
Key Materials: Annexin V/propidium iodide (PI) Apoptosis Detection Kit (e.g., from Invitrogen); Flow cytometer (e.g., BD LSRFortessa); 6-well plates [1].
Procedure:
This protocol determines the impact of this compound on cell cycle distribution.
Key Materials: Propidium Iodide (PI) solution; RNase A; 70% ethanol; Flow cytometer; 6-well plates [1].
Procedure:
This protocol confirms the inhibition of FLT3 and its downstream targets.
Key Materials: RIPA Lysis Buffer with protease and phosphatase inhibitors; BCA Protein Assay Kit; SDS-PAGE gels; Nitrocellulose or PVDF membranes; ECL reagent; antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT (Ser473), AKT, p-ERK (Thr202/Tyr204), ERK, and a loading control (e.g., GAPDH or β-Actin) [1].
Procedure:
The workflow for these core experiments is summarized below.
Figure 2: Core Experimental Workflow for Evaluating this compound. A typical workflow begins with culturing relevant FLT3-mutant cell lines, treating them with this compound, and then performing a suite of functional and molecular assays to comprehensively evaluate its anti-leukemic effects and mechanism of action [1].
The data generated from these protocols confirms that this compound is a potent FLT3 inhibitor with a distinct ability to suppress the STAT5, AKT, and ERK signaling pathways [1]. Its significant activity against the gatekeeper F691L mutation, a common mechanism of resistance to type I and II FLT3 inhibitors, highlights its potential clinical value for treating relapsed/refractory AML [1] [2].
For future studies, combining this compound with other agents, such as Bcl-2 inhibitors (e.g., venetoclax) or epigenetic therapies, could be explored to enhance efficacy and prevent the emergence of resistance [6]. The protocols outlined here provide a robust foundation for such combination studies and for the further preclinical development of this compound.
The table below summarizes the key physicochemical and solubility data for this compound from reagent suppliers.
| Property | Reported Value(s) | Source |
|---|---|---|
| Molecular Weight | 556.58 g/mol | [1] [2] [3] |
| DMSO Solubility | 15 mg/mL (26.95 mM) [1], 16.7-20 mg/mL (30-35.9 mM) [3], 20 mg/mL (35.93 mM) [2] | |
| Water Solubility | Insoluble [2] [3] | |
| Ethanol Solubility | Insoluble [2] [3] | |
| Recommended Stock Concentration | 10-20 mM in DMSO [4] [5] |
Here are the standard operating procedures for preparing and handling this compound stock solutions.
If DMSO is not suitable for your experiment, the following in vivo formulation methods can be adapted for certain in vitro applications. The core principle is that this compound requires an organic solvent as a primary solubilizer before being diluted with aqueous solutions.
This method creates a homogeneous suspension for animal dosing.
These methods create clear or suspension solutions for injections.
The workflow for selecting the appropriate formulation can be summarized as follows:
My this compound precipitated in DMSO. What should I do? This is often due to moisture absorption. Check the expiration date of your DMSO and ensure the bottle is tightly sealed. Gently warm the vial and sonicate it. If precipitation persists, you may need to prepare a fresh stock solution from powder [1].
Can I use a different solvent like ethanol or water to dissolve this compound? No, according to supplier data, this compound is insoluble in water and ethanol [2] [3]. DMSO is the recommended primary solvent for creating stock solutions.
What is the maximum recommended DMSO concentration in cell culture assays? It is crucial to keep the final DMSO concentration below 0.1-1% in your cell culture media to avoid cellular toxicity and non-specific effects, which could compromise your experimental results [4] [5].
The table below summarizes treatment durations and conditions used in published in vitro studies on Ningetinib.
| Cell Model / Assay Type | Reported Treatment Duration | Key Experimental Context / Purpose | Citation |
|---|---|---|---|
| AML cell lines (MV4-11, MOLM13) & Ba/F3-FLT3 mutant models | 48 hours | Cell viability / proliferation assays (IC50 determination) | [1] [2] |
| AML cell lines (MV4-11, MOLM13) | 24-48 hours | Apoptosis analysis (Annexin V/PI staining) and cell cycle analysis | [1] |
| HUVEC proliferation assay | 48 hours | Inhibition of HGF and VEGF-stimulated proliferation | [3] |
| Microvascular angiogenesis assay (rat aortic rings) | Information not specified in abstract | Inhibition of microvascular angiogenesis | [3] |
Here are the detailed methodologies for key assays from the research, which you can adapt for your optimization experiments.
This is a primary method for determining the half-maximal inhibitory concentration (IC50) of this compound.
This protocol assesses the ability of this compound to induce programmed cell death.
Since a single "optimized" duration may not exist for all experimental goals, consider the following factors derived from general experimental logic and the provided data:
The following flowchart outlines a logical approach to designing your experiments for determining optimal treatment duration.
Q1: What is this compound and what is its primary mechanism of action against FLT3? this compound is a novel, multi-kinase inhibitor that was initially developed for solid tumors but has recently been identified as a potent FLT3 inhibitor [1] [2]. Its mechanism of action involves binding to the FLT3 receptor, which inhibits its auto-phosphorylation and subsequently blocks the activation of key downstream signaling pathways such as STAT5, AKT, and ERK. This leads to inhibited cell proliferation, cell cycle arrest, and induced apoptosis in FLT3-ITD mutant AML cells [1] [3]. Molecular docking studies suggest it is a type II FLT3 inhibitor, meaning it binds to the inactive conformation of the receptor [1].
Q2: What specific FLT3 mutations is this compound effective against? Research indicates that this compound is effective against a range of FLT3 mutations, showing significant anti-leukemic activity in models of:
The following table summarizes its activity compared to other clinical inhibitors:
| FLT3 Mutation | This compound | Gilteritinib (Type I) | Quizartinib (Type II) |
|---|---|---|---|
| FLT3-ITD | Effective [1] [2] | Effective [4] | Effective [4] |
| TKD (e.g., D835, Y842) | Effective (in vitro) [1] | Effective [4] | Not Effective [1] [4] |
| Gatekeeper (F691L) | Effective [1] [2] | Resistant [1] | Resistant [1] [4] |
Q3: What are the known mechanisms of resistance to FLT3 inhibitors that this compound might address? While this compound itself is new, the general mechanisms of FLT3 inhibitor resistance are well-characterized. This compound appears particularly effective against one major mechanism:
Q4: In which experimental models has this compound's efficacy been validated? The anti-leukemic activity of this compound has been confirmed across multiple models:
The following methodologies, adapted from the cited research, can be used to evaluate the efficacy and mechanism of action of this compound in your laboratory models.
Protocol 1: Cell Viability and Proliferation Assay This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Protocol 2: Immunoblot Analysis of FLT3 and Downstream Pathways This protocol confirms on-target inhibition and its functional consequences.
Protocol 3: Apoptosis and Cell Cycle Analysis This protocol evaluates the physiological outcome of FLT3 pathway inhibition.
The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow for validation.
Issue: Poor inhibition in cell viability assays despite high drug concentration.
Issue: High background apoptosis in the DMSO control group.
Issue: Weak or no signal in phospho-protein immunoblots.
Q1: What are the critical cardiac safety considerations for nilotinib administration? Nilotinib carries a boxed warning for QT interval prolongation and sudden deaths [1]. Key precautions include:
Q2: How should nilotinib be administered with respect to food? The administration instructions differ by formulation. Confirm the specific nilotinib product as they are not substitutable milligram-for-millazine [1].
Q3: What methodology can be used to assess in vivo kinase inhibition (IVKI) in patients on TKI therapy? An in vivo kinase inhibition (IVKI) assay measures the reduction in BCR-ABL1 kinase activity by analyzing the phosphorylation of its immediate downstream substrate, Crk-like protein (Crkl) [2].
Q4: A patient on imatinib has a large spleen (≥10 cm) and shows low IVKI after one week. What are the implications? This combination is a significant risk factor for markedly inferior treatment outcomes [2].
The table below summarizes key cardiac findings from a long-term safety analysis of nilotinib in 81 patients [3].
| Parameter | Patient Population | Baseline Value (Median) | Findings During Follow-up |
|---|---|---|---|
| QTc Interval | 81 patients | 413 msec (range: 368-499) | No significant difference from baseline at any time-point [3]. |
| Left Ventricular Ejection Fraction (LVEF) | 81 patients | Not explicitly stated | No significant change from baseline at any time-point [3]. |
| New Electrocardiographic Changes | 81 patients | - | 20% (16/81) of patients [3]. |
| Clinical Cardiac Adverse Events | 81 patients | - | 9% (7/81) experienced 11 events; severe coronary artery disease occurred in some [3]. |
The following diagrams illustrate the molecular pathogenesis of CML and the experimental workflow for assessing treatment response.
The table below summarizes the basic chemical characteristics and solubility data for Ningetinib free base [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 1394820-69-9 [1] [2] |
| Molecular Formula | C₃₁H₂₉FN₄O₅ [1] [2] |
| Molecular Weight | 556.58 g/mol [1] [2] |
| Appearance | White to off-white solid powder [1] |
| Solubility in DMSO | ~15-20 mg/mL (approx. 27-35 mM) [1] [2] |
For long-term stability of the powder form, please adhere to the following conditions [1] [2]:
Preparing stock solutions correctly is critical for experimental consistency.
For animal studies, this compound is typically prepared for administration using one of the following methods [1]:
Understanding the scientific context of this compound can be helpful for your research applications.
Here are solutions to some common problems you might encounter:
To help visualize its mechanism of action in the context of recent AML research, the diagram below illustrates how this compound inhibits FLT3 signaling.
This compound was initially developed as a multi-kinase inhibitor for solid tumors and has recently been identified as a potent inhibitor of FLT3, a target relevant in blood cancers [1] [2]. Its known targets are summarized in the table below.
| Kinase Target | Primary Context | Experimental Evidence | Implications for Selectivity |
|---|---|---|---|
| FLT3 (including ITD & F691L mutants) | Acute Myeloid Leukemia (AML) | Cell viability assays, immunoblotting, mouse models [1] [3] | Primary target in AML; desired "on-target" effect. |
| c-MET | Non-Small Cell Lung Cancer (NSCLC) | Phase 1b clinical trial, ex vivo kinase assays [2] | A known primary target; a major source of off-target effects in EGFR-mutant NSCLC studies. |
| AXL | Non-Small Cell Lung Cancer (NSCLC) | Phase 1b clinical trial, ex vivo kinase assays [2] | A known primary target; contributes to off-target effects. |
| VEGFR | Solid Tumors (preclinical) | Preclinical studies [1] | Contributes to a broad off-target profile. |
To troubleshoot off-target effects in your experiments, you can employ the following methodologies used in the cited studies to validate this compound's activity and specificity.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on different cell lines, which can indicate selectivity.
This method confirms whether the observed phenotypic effects (like reduced viability) are due to the inhibition of intended signaling pathways.
This protocol assesses the compound's overall effects, including efficacy and potential toxicity, in a live model.
The diagram below illustrates how this compound acts on the FLT3 signaling pathway, which is useful for understanding its on-target mechanism in an AML context.
The table below summarizes key experimental findings and validated methods you can adapt to evaluate Ningetinib's effects on normal cells.
| Assessment Type | Key Findings / Measurement Endpoints | Experimental Models Used | Relevant Citations |
|---|---|---|---|
| Cell Viability/Proliferation | IC50 values calculated from dose-response curves; Luminescence-based assays (CellTiter-Glo 2.0). | AML cell lines (MV4-11, MOLM13), Ba/F3 cells, patient-derived primary cells. | [1] |
| Apoptosis | Induction of apoptosis measured via Annexin V staining. | MV4-11 and MOLM13 cell lines after 24-48h drug incubation. | [1] |
| Cell Cycle Analysis | Blockage of cell cycle progression. | MV4-11 and MOLM13 cell lines after 24-48h drug incubation. | [1] |
| Downstream Signaling | Inhibition of phosphorylation in pro-survival pathways (STAT5, AKT, ERK); Immunoblot assays. | FLT3-ITD AML cell lines. | [1] |
Here are solutions to frequently encountered issues when evaluating drug toxicity:
Challenge: Lack of Cytotoxicity Data on Normal Human Cells
Challenge: Off-Target Effects and Multi-Kinase Inhibition
Challenge: Translating In Vitro Findings to In Vivo Models
To visualize the strategic approach for evaluating this compound's cytotoxicity, the following diagram outlines a sequential workflow from assay selection to data interpretation.
A primary challenge is the lack of direct, head-to-head comparison data on this compound's effects in normal versus cancerous cells in the current literature. Future work should prioritize:
| Feature | This compound | Gilteritinib |
|---|---|---|
| Inhibitor Type | Novel, multi-kinase; suggested Type II FLT3 inhibitor [1] | Next-generation, potent and selective Type I FLT3 inhibitor [2] [3] [4] |
| Primary Targets | c-MET, VEGFR, AXL, and FLT3 [1] | FLT3 (ITD & TKD mutations), AXL [2] |
| Potency vs. FLT3-ITD | Highly potent; superior to gilteritinib in mouse models [1] | Highly potent; established clinical efficacy [2] [3] |
| Potency vs. FLT3-ITD-F691L ("Gatekeeper" mutation) | Highly potent; overcomes this common resistance mutation [1] | Weak activity; F691L is a known resistance mechanism [2] |
| Potency vs. other TKD mutations (e.g., D835Y/V) | Information not specified in search results | Retains activity against common TKD mutations like D835 [2] |
| Development Stage | Preclinical research for AML; in clinical trials for solid tumors [1] | FDA-approved for relapsed/refractory FLT3-mutated AML [3] [4] |
The comparative data primarily comes from a 2024 study that evaluated this compound's anti-leukemic activity using standardized preclinical experiments [1].
The following diagram illustrates the key experimental workflow used to generate this comparative data:
| Feature | Ningetinib | Gilteritinib (Type I) | Quizartinib (Type II) |
|---|---|---|---|
| Inhibitor Type | Type II (predicted) [1] | Type I [1] [2] [3] | Type II [1] [2] [3] |
| Targets | FLT3, c-MET, VEGFR, AXL [1] | FLT3 (ITD & TKD) [3] | FLT3-ITD [3] |
| Activity vs. FLT3-ITD | Potent activity (in vitro & in vivo) [1] | Active [3] | Active [3] |
| Activity vs. TKD mutations (e.g., D835) | Data not specific | Active [3] | Not active [1] |
| Activity vs. F691L Gatekeeper Mutation | Potent activity (overcomes resistance in mouse models) [1] | Resistant [1] | Resistant [1] |
| In Vivo Survival Benefit (Mouse Models) | Superior to gilteritinib & quizartinib in FLT3-ITD and F691L models [1] | Improves survival [1] | Improves survival [1] |
| Clinical Status for AML | Preclinical research stage [1] | Approved for R/R AML [3] | Approved (in some regions) for newly diagnosed FLT3-ITD AML [1] |
The following table provides a summary of quantitative data from key cell-based experiments.
| Cell Line / Mutation | This compound IC₅₀ (nM) | Gilteritinib IC₅₀ (nM) | Quizartinib IC₅₀ (nM) | Key Takeaway |
|---|---|---|---|---|
| MV4-11 (FLT3-ITD) | 2.65 nM [1] | 0.43 nM [1] | 1.09 nM [1] | All three drugs show high potency against FLT3-ITD cells. |
| MOLM-13 (FLT3-ITD) | 6.70 nM [1] | 1.33 nM [1] | 2.98 nM [1] | All three drugs show high potency against FLT3-ITD cells. |
| Ba/F3-FLT3-ITD-F691L | 8.21 nM [1] | 180.70 nM [1] | 433.60 nM [1] | This compound is significantly more potent against the resistant F691L mutation. |
| MOLM13-FLT3-ITD-F691L | 25.37 nM [1] | 206.40 nM [1] | 320.80 nM [1] | This compound is significantly more potent against the resistant F691L mutation. |
The comparative data above is derived from a series of standardized experiments designed to evaluate the anti-leukemic activity of these compounds. The key methodologies are outlined below.
The following experiments were conducted to confirm that the anti-leukemic effects are mediated through direct inhibition of FLT3 and its downstream pathways.
| FLT3 Mutant Type | Ningetinib In Vitro IC₅₀ (Proliferation) | Gilteritinib In Vitro IC₅₀ (Proliferation) | Quizartinib In Vitro IC₅₀ (Proliferation) | In Vivo Efficacy (Mouse Model Survival) |
|---|---|---|---|---|
| FLT3-ITD | Potent inhibition reported [1] | Potent inhibition reported [1] | Potent inhibition reported [1] | This compound showed superior anti-leukemia activity, significantly prolonging survival compared to gilteritinib and quizartinib [1]. |
| FLT3-ITD-F691L ("Gatekeeper") | Potent inhibition reported [1] | Resistant [1] | Resistant [1] | This compound showed significant antitumor effects and survival benefit, outperforming gilteritinib and quizartinib [1]. |
| FLT3-ITD-D835Y/V | Information not specified in search results | Information not specified in search results | Information not specified in search results | Information not specified in search results |
| FLT3-ITD-Y842C | Information not specified in search results | Information not specified in search results | Information not specified in search results | Information not specified in search results |
The compelling data for this compound is generated through a series of standardized and robust experimental methods.
This compound is identified as a novel FLT3 inhibitor. Molecular docking suggests it functions as a type II inhibitor, binding to the inactive conformation of the FLT3 receptor [1]. This is a key differentiator, as the F691L mutation typically confers resistance to type II inhibitors like quizartinib, but this compound appears to overcome this. Its mechanism involves direct binding to FLT3, which inhibits its autophosphorylation and subsequent activation of critical pro-survival and proliferation pathways, including STAT5, AKT, and ERK [1].
The following diagram illustrates the signaling pathway and mechanism of this compound.
The table below summarizes the experimental data for Ningetinib and other FLT3 inhibitors identified in recent studies.
| Inhibitor Name | Reported IC₅₀ (Cell Models) | Activity Against Resistance Mutations | Key Evidence for FLT3 Binding | In Vivo Efficacy (Mouse Models) |
|---|
| This compound [1] | • MOLM13: ~5 nM • MV4-11: ~10 nM • Ba/F3-FLT3-ITD-F691L: ~100 nM | FLT3-ITD-F691L, FLT3-ITD-D835Y, FLT3-ITD-D835V, FLT3-ITD-Y842C [1] | CETSA, Molecular Docking [1] | Superior survival benefit over gilteritinib & quizartinib in FLT3-ITD & F691L models [1] | | GNF-7 [2] | Potent inhibition of Ba/F3 FLT3-ITD & FLT3-ITD/F691L cells [2] | FLT3-ITD-F691L [2] | CETSA, Molecular Docking [2] | Significant survival extension in FLT3-ITD/F691L model; similar effect to gilteritinib in FLT3-ITD model [2] | | Foretinib [3] | Low IC₅₀ in FLT3-ITD patient samples (BeatAML database) [3] | FLT3-ITD-D835Y, FLT3-ITD-F691L [3] | CETSA, Virtual Screening [3] | Superior survival benefit over gilteritinib & quizartinib in FLT3-ITD & resistant PDX models [3] | | Novel Leads (MolPort-...) [4] | N/A (In silico prediction only) [4] | N/A (In silico prediction only) [4] | Molecular Docking (Binding Affinity: -11.33 & -10.66 kcal/mol) [4] | N/A (In silico study only) [4] |
The Cellular Thermal Shift Assay (CETSA) is a key method used in these studies to confirm direct binding of drugs to the FLT3 protein in a cellular context [2] [5] [3]. The typical workflow is as follows:
For a quantitative assessment of target engagement, an isothermal dose-response fingerprint (ITDRF) CETSA can be performed. In this variant, cells are treated with a range of drug concentrations and heated at a single, fixed temperature before analysis via Western blot [5].
The following diagram illustrates the constitutive activation of FLT3 by ITD mutations and the mechanism by which inhibitors like this compound block downstream signaling.
The table below synthesizes key characteristics to highlight the differences between the novel inhibitor Ningetinib and established first-generation FLT3 inhibitors.
| Feature | This compound (Investigational) | First-Generation FLT3 Inhibitors (e.g., Midostaurin, Sunitinib, Sorafenib, Lestaurtinib) |
|---|---|---|
| Generation & Type | Proposed as a novel, potent inhibitor; suggested to be a Type II TKI [1] [2] [3] | First-Generation, multi-targeted TKIs [4] |
| Selectivity | Multikinase inhibitor (c-MET, VEGFR, AXL); identified as a potent FLT3 inhibitor [1] [2] | Lack specificity for FLT3; inhibit multiple other kinases (e.g., VEGFR, PDGFR, KIT, PKC) [4] |
| Key Mechanism | Binds FLT3, inhibits downstream STAT5, AKT, and ERK pathways; induces apoptosis & cell cycle arrest [1] [2] [3] | Broadly inhibits constitutive FLT3 signaling and other pro-survival pathways [4] |
| Activity against FLT3-ITD | Highly active; inhibits cell proliferation in ITD-mutant cell lines and primary patient cells [1] [2] | Active against FLT3-ITD mutations [4] |
| Activity against TKD Mutations | Overcomes the "gatekeeper" F691L mutation and shows activity in models with D835Y/V and Y842C mutations [1] | Variable activity. Type I (e.g., Midostaurin) are active against TKD; Type II (e.g., Sorafenib) are not [1] [4]. |
| Primary Challenge | Still in clinical investigation for AML (currently in trials for solid tumors) [1] [2] | Off-target toxicities and limited efficacy due to poor specificity; development of resistance [4] |
| Key Experimental Evidence | Superior anti-leukemia activity to gilteritinib and quizartinib in mouse models of FLT3-ITD-F691L-driven leukemia [1] [2] | Improved overall survival in combination with chemotherapy (e.g., Midostaurin), but relapse and resistance remain common [1] [4] |
The following table summarizes the key experimental findings and methodologies from the pivotal 2024 study on this compound, which form the basis for the comparison above [1] [2] [3].
| Assay Type | Key Findings for this compound | Experimental Protocol Summary |
|---|---|---|
| Cell Viability (Proliferation) | Inhibited proliferation in FLT3-ITD mutant cell lines (MV4-11, MOLM-13) and Ba/F3 models with various FLT3 mutations. | Cells seeded in 96-well plates, treated with drug serially for 48h. Viability assessed via CellTiter-Glo 2.0 Assay (luminescence). IC50 values calculated using GraphPad Prism [1] [2]. |
| Apoptosis & Cell Cycle | Induced apoptosis and caused cell cycle arrest in FLT3-ITD AML cell lines. | Cells treated with this compound for 24-48h. Apoptosis: stained with Annexin V/PI and analyzed by flow cytometry. Cell Cycle: cells fixed, stained with PI, and analyzed by flow cytometry [1] [2]. |
| Immunoblotting | Bound to FLT3 and inhibited phosphorylation of FLT3 and its key downstream signaling pathways (STAT5, AKT, ERK). | Standard immunoblot assays used to detect protein phosphorylation and levels after drug treatment [1] [2]. |
| Target Engagement | Molecular docking suggested binding to the FLT3 receptor. Cellular thermal shift assay (CETSA) confirmed direct target engagement within cells. | Molecular Docking: computational simulation of binding to FLT3 protein. CETSA: Protein stability measured in cells after drug treatment and heating [1]. |
| In Vivo Efficacy | Significantly prolonged survival in mouse models of FLT3-ITD and FLT3-ITD-F691L-induced leukemia, showing superior activity to gilteritinib and quizartinib. | Mouse leukemia models established. Mice treated with this compound or control drugs. Survival was the primary endpoint [1] [2]. |
The diagram below illustrates the signaling pathway driven by mutant FLT3 and the key experimental workflow used to characterize this compound's mechanism of action.
The following table summarizes the key kinase targets of this compound and the supporting experimental data from recent studies.
| Kinase Target | Reported Activity / IC₅₀ | Experimental Context & Cell Lines | Key Comparative Findings |
|---|
| FLT3-ITD | Potent inhibition of proliferation and signaling [1] | Cell lines: MV4-11, MOLM-13, Ba/F3-FLT3-ITD [1]. Primary cells: Patient-derived AML cells with FLT3-ITD [1]. | Superior to gilteritinib and quizartinib in mouse models, including against the resistant F691L gatekeeper mutation [1]. | | AXL | Potent inhibition in ex vivo kinase assays [2] | Clinical trial: Phase 1b in EGFR-mutant NSCLC (NCT03758287) [2]. | A key rationale for using this compound to overcome EGFR TKI resistance [2]. | | MET | Potent inhibition in ex vivo kinase assays [2] | Clinical trial: Phase 1b in EGFR-mutant NSCLC (NCT03758287) [2]. | A key rationale for using this compound to overcome EGFR TKI resistance [2]. | | c-MET, VEGFR | Multikinase inhibitor profile [1] | Preclinical models of solid tumors (lung, renal, breast, bladder) [1]. | Identified as a multikinase inhibitor in relation to tumour pathogenesis [1]. |
The core findings on this compound's activity are supported by the following standardized experimental methods:
Cell Viability/Proliferation Assay
Immunoblot (Western Blot) Analysis
Biochemical Kinase Assay
In Vivo Efficacy Studies
The diagram below illustrates the key kinase targets of this compound and the downstream signaling pathways it disrupts, based on the documented evidence.
This multi-targeted inhibition strategy is particularly promising for overcoming drug resistance, as demonstrated by its ability to counter common resistance mechanisms in both blood and solid cancers [1] [2].
The table below summarizes the key survival data from PDX model studies comparing this compound with other FLT3 inhibitors.
| FLT3 Mutant Model | Treatment | Key Survival Outcome |
|---|---|---|
| Ba/F3-FLT3-ITD-F691L [1] | This compound | Significantly prolonged survival vs. gilteritinib & quizartinib |
| MOLM13-FLT3-ITD-F691L [1] | This compound | Significantly prolonged survival vs. gilteritinib & quizartinib |
| MOLM13 (FLT3-ITD) [1] | This compound | Superior anti-leukemia activity to gilteritinib and quizartinib |
| Ba/F3-FLT3-ITD [1] | This compound | Superior anti-leukemia activity to gilteritinib and quizartinib |
The validation of this compound involved a series of standardized and rigorous experiments.
This compound exerts its effects by directly targeting FLT3 and inhibiting key downstream survival pathways. The following diagram illustrates this mechanism and the experimental workflow for its validation.
The most recent studies on this compound, published in mid-2024, explore its potential in a new therapeutic area. The findings are from pre-clinical investigations, which means they are at an early stage and have not yet been tested in humans.
The table below summarizes the key quantitative findings from the 2024 pre-clinical study for your quick reference.
| Aspect Investigated | Experimental Model/System | Key Findings |
|---|---|---|
| Anti-proliferative Activity | MV4-11, MOLM13 AML cell lines | This compound inhibited cell proliferation with low IC50 values [2] [3]. |
| Mechanism of Action | AML cell lines, Molecular Docking | Induced apoptosis, blocked cell cycle, inhibited FLT3 and downstream STAT5/AKT/ERK pathways [2] [3]. |
| Activity Against Resistance | Ba/F3 cells & MOLM13 cells with FLT3-ITD-F691L mutation | Showed superior anti-leukemia activity and survival benefit compared to Gilteritinib and Quizartinib in mouse models [1] [2] [3]. |
| Efficacy in Primary Cells | Patient-derived primary AML cells with FLT3-ITD | Exhibited inhibitory activity, supporting potential clinical relevance [2] [3]. |
For your professional reference, here are the methodologies used in the cited studies to generate the above data.
Cell Viability Assay:
Apoptosis & Cell Cycle Analysis:
Western Blot (Immunoblot) Analysis:
In Vivo Efficacy Studies:
The following diagram illustrates the proposed mechanism by which this compound acts against FLT3-mutated AML, as identified in the 2024 study, integrating the signaling pathways involved [2] [3] [4].